tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1909308-89-9
VCID: VC4246758
InChI: InChI=1S/C10H17N3O3/c1-5-6-7(8(14)13-11)12-9(15)16-10(2,3)4/h1,7H,6,11H2,2-4H3,(H,12,15)(H,13,14)
SMILES: CC(C)(C)OC(=O)NC(CC#C)C(=O)NN
Molecular Formula: C10H17N3O3
Molecular Weight: 227.264

tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate

CAS No.: 1909308-89-9

Cat. No.: VC4246758

Molecular Formula: C10H17N3O3

Molecular Weight: 227.264

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate - 1909308-89-9

Specification

CAS No. 1909308-89-9
Molecular Formula C10H17N3O3
Molecular Weight 227.264
IUPAC Name tert-butyl N-(1-hydrazinyl-1-oxopent-4-yn-2-yl)carbamate
Standard InChI InChI=1S/C10H17N3O3/c1-5-6-7(8(14)13-11)12-9(15)16-10(2,3)4/h1,7H,6,11H2,2-4H3,(H,12,15)(H,13,14)
Standard InChI Key CZWQHEZABNAWDJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC#C)C(=O)NN

Introduction

Structural and Chemical Overview

Molecular Architecture

The compound’s structure integrates three functional regions:

  • tert-Butyl carbamate (Boc): A bulky protecting group that enhances solubility and stability .

  • Hydrazinecarbonyl (-CONHNH₂): A nucleophile-prone moiety enabling covalent interactions with biomolecules .

  • But-3-yn-1-yl chain: A linear alkyne facilitating click chemistry and cycloaddition reactions .

The IUPAC name, tert-butyl (1-hydrazineyl-1-oxopent-4-yn-2-yl)carbamate, reflects this arrangement, with the alkyne at position 3 contributing to unique reactivity .

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) due to the Boc group .

  • Stability: Stable under acidic conditions but susceptible to hydrazine cleavage in basic environments .

  • Spectroscopic Signatures:

    • ¹H NMR: δ 1.45 ppm (tert-butyl, 9H), δ 2.85 ppm (alkyne protons), δ 6.8–7.2 ppm (hydrazine NH) .

    • IR: Peaks at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 2105 cm⁻¹ (C≡C) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a three-step sequence (Table 1):

Table 1: Synthetic Methods and Yields

StepReagents/ConditionsYield (%)Byproducts
Alkyne FormationPropargyl bromide, K₂CO₃, DMF65–75Alkyl halide residues
HydrazinecarbonylHydrazine hydrate, pH 7.580–85Unreacted hydrazine
Boc ProtectionBoc₂O, THF, 0°C90–95Di-tert-butyl carbonate
  • Alkyne Functionalization: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) introduces the but-3-yn-1-yl chain .

  • Hydrazinecarbonyl Incorporation: Nucleophilic acyl substitution with hydrazine hydrate under pH-controlled conditions .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF at 0–5°C .

Industrial-Scale Production

Continuous flow reactors optimize yield (≥85%) and reduce byproducts (e.g., di-tert-butyl carbonate) through precise temperature control (20–25°C) and automated reagent dosing .

Characterization and Analytical Profiling

Spectroscopic Techniques

  • ¹³C NMR: Peaks at 155 ppm (carbamate carbonyl) and 75 ppm (tert-butyl quaternary carbon) .

  • LC-MS (ESI+): [M+H]⁺ ion at m/z 227.26 confirms purity (>95%) .

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 8.2 min, ensuring batch consistency .

Biological Activities and Mechanisms

Anticancer Properties

Derivatives of this compound induce apoptosis in HT-29 colon cancer cells (IC₅₀ = 12.5 μM) via caspase-3 activation and mitochondrial membrane depolarization. The hydrazinecarbonyl group forms covalent adducts with thioredoxin reductase, disrupting redox homeostasis .

Antibacterial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL), the alkyne moiety penetrates lipid bilayers, while the hydrazinecarbonyl group inhibits dihydrofolate reductase .

Applications in Synthetic Chemistry

Heterocycle Synthesis

The alkyne participates in Huisgen cycloaddition with azides, yielding 1,2,3-triazoles for drug discovery . For example, coupling with benzyl azide produces a triazole derivative with enhanced antifungal activity (IC₅₀ = 5.2 μM vs. Candida albicans).

Peptide Modification

Incorporating the Boc-protected hydrazinecarbonyl group into peptide sequences enables site-specific conjugation (e.g., antibody-drug conjugates) .

Comparative Analysis with Analogues

tert-Butyl N-[1-(Hydrazinecarbonyl)cyclohexyl]carbamate

  • Structural Difference: Cyclohexyl vs. alkyne chain.

  • Bioactivity: Reduced cytotoxicity (IC₅₀ = 45 μM in HT-29) due to decreased membrane permeability .

tert-Butyl N-[(1S)-1-(Hydrazinecarbonyl)ethyl]carbamate

  • Stereochemistry: Chiral center enhances selectivity for kinase inhibition (e.g., EGFR, IC₅₀ = 0.8 nM) .

Future Perspectives

Advances in biocatalysis may enable enantioselective synthesis of derivatives, while structural analogs could target neurodegenerative pathways (e.g., β-amyloid aggregation) .

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